Gestaclone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gestaclone involves multiple steps, starting from progesterone. The key steps include chlorination and the formation of cyclopropane rings. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the cyclopropanation is achieved using diazomethane or similar reagents .
Industrial Production Methods
While this compound was never marketed, its industrial production would likely follow similar synthetic routes as described above, with optimization for large-scale synthesis. This would involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Gestaclone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various ketones and alcohols.
Reduction: Reduction reactions can convert this compound into different hydroxy derivatives.
Substitution: Halogen substitution reactions can modify the chlorine atom in this compound to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various hydroxy and ketone derivatives, which can be further modified for different applications .
Scientific Research Applications
Chemistry: Used as a model compound to study steroidal progestins and their chemical behavior.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for potential use in hormone replacement therapy and contraceptives.
Industry: Potential applications in the synthesis of other steroidal compounds.
Mechanism of Action
Gestaclone exerts its effects by binding to progesterone receptors in the body. This binding activates or inhibits specific gene expression pathways, leading to changes in cellular function. The molecular targets include various enzymes and transcription factors involved in hormone regulation .
Comparison with Similar Compounds
Similar Compounds
Progesterone: The parent compound from which Gestaclone is derived.
Medroxyprogesterone acetate: Another synthetic progestin with similar applications.
Norethindrone: A synthetic progestin used in contraceptives.
Uniqueness
This compound’s unique structure, particularly the presence of cyclopropane rings, distinguishes it from other progestins. This structural feature may contribute to its specific binding affinity and activity at progesterone receptors .
Properties
CAS No. |
19291-69-1 |
---|---|
Molecular Formula |
C23H27ClO2 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
(1S,2S,3S,5R,11S,12S,14S,16S,17S)-16-acetyl-9-chloro-2,17-dimethylhexacyclo[9.8.0.02,8.03,5.012,17.014,16]nonadeca-7,9-dien-6-one |
InChI |
InChI=1S/C23H27ClO2/c1-11(25)23-10-12(23)6-16-13-8-19(24)18-9-20(26)14-7-17(14)22(18,3)15(13)4-5-21(16,23)2/h8-9,12-17H,4-7,10H2,1-3H3/t12-,13+,14+,15-,16-,17-,21-,22-,23-/m0/s1 |
InChI Key |
VUWYSFAIXUWQRQ-VMKBGRNBSA-N |
SMILES |
CC(=O)C12CC1CC3C2(CCC4C3C=C(C5=CC(=O)C6CC6C45C)Cl)C |
Isomeric SMILES |
CC(=O)[C@@]12C[C@@H]1C[C@@H]3[C@@]2(CC[C@H]4[C@H]3C=C(C5=CC(=O)[C@@H]6C[C@@H]6[C@]45C)Cl)C |
Canonical SMILES |
CC(=O)C12CC1CC3C2(CCC4C3C=C(C5=CC(=O)C6CC6C45C)Cl)C |
Synonyms |
Gestaclone |
Origin of Product |
United States |
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